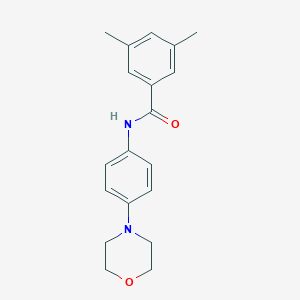![molecular formula C16H19NO4S B253214 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMEB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. In
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the migration of immune cells such as neutrophils and macrophages. In animal models, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to reduce inflammation and pain in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its potential as a therapeutic agent for inflammatory diseases and cancer. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo, making it a promising candidate for further study. However, one limitation of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has not been extensively studied for its pharmacokinetic properties, which may affect its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dose and administration route for 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide in these conditions. Another area of interest is the development of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide could be studied in combination with other therapeutic agents to determine its potential as a synergistic treatment for cancer.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves a multistep process that starts with the reaction between 2-thiophenemethanol and 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-inflammatory activity. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential as an anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Molekularformel |
C16H19NO4S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NO4S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-7-6-12-5-4-8-22-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
SKGBFUKYQVAIFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)




![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)